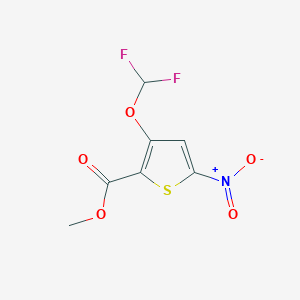

Methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate

CAS No.:

Cat. No.: VC16186549

Molecular Formula: C7H5F2NO5S

Molecular Weight: 253.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5F2NO5S |

|---|---|

| Molecular Weight | 253.18 g/mol |

| IUPAC Name | methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate |

| Standard InChI | InChI=1S/C7H5F2NO5S/c1-14-6(11)5-3(15-7(8)9)2-4(16-5)10(12)13/h2,7H,1H3 |

| Standard InChI Key | GMDKTAWCOLLMFI-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(C=C(S1)[N+](=O)[O-])OC(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure centers on a thiophene ring, a five-membered aromatic heterocycle containing one sulfur atom. Key substituents include:

-

Difluoromethoxy group (-OCHF): Positioned at carbon 3, this group introduces electronegativity and steric bulk, influencing reactivity and intermolecular interactions.

-

Nitro group (-NO): Located at carbon 5, this strong electron-withdrawing group enhances the ring’s electrophilic character, making it susceptible to nucleophilic aromatic substitution or reduction reactions.

-

Methyl ester (-COOCH): At carbon 2, this moiety increases solubility in organic solvents and serves as a potential site for hydrolysis or transesterification.

The IUPAC name, methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate, is derived systematically from these substituents. The canonical SMILES representation, COC(=O)C1=C(C=C(S1)[N+](=O)[O-])OC(F)F, codifies this arrangement.

Physicochemical Characteristics

Critical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 253.18 g/mol | |

| Boiling Point | Not reported | |

| Log P (Predicted) | 0.74 (Consensus) | |

| Solubility | 0.585 mg/mL (ESOL) | |

| Synthetic Accessibility | 2.78 (Moderate) |

The compound’s moderate solubility in aqueous environments () and synthetic accessibility score of 2.78 suggest feasibility in laboratory-scale synthesis but potential challenges in industrial scalability.

Synthesis and Reaction Pathways

Synthetic Strategies

While no explicit protocols for methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate exist in the literature, its synthesis can be inferred from analogous compounds. A plausible route involves:

-

Thiophene Ring Formation: Cyclization of α,β-unsaturated carbonyl precursors with sulfur sources, such as , under acidic conditions.

-

Electrophilic Substitution: Sequential functionalization of the thiophene ring. For example, nitration at the 5-position using nitric acid-sulfuric acid mixtures.

-

Difluoromethoxy Introduction: Replacement of a hydroxyl or leaving group at position 3 with difluoromethoxyl via nucleophilic substitution. This step may mirror methodologies used for methyl 3-hydroxy-5-nitrothiophene-2-carboxylate, where benzyl bromide and in DMF facilitated O-alkylation .

Case Study: O-Alkylation of Thiophene Derivatives

| Parameter | Details |

|---|---|

| Starting Material | Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate |

| Reagent | Benzyl bromide |

| Base | |

| Solvent | DMF |

| Temperature | 20°C |

| Reaction Time | 18 hours |

| Yield | 97% |

| Hazard | Precautionary Measures |

|---|---|

| Skin/Irritation (H315) | Use gloves and protective clothing |

| Eye Damage (H319) | Employ safety goggles |

| Respiratory Toxicity | Work in a fume hood |

The compound is labeled For research use only by suppliers, emphasizing restricted human or veterinary application.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume